1-(3,3-Dimethyl-2-oxobutyl)piperidine-3-carboxylic acid
Overview
Description
1-(3,3-Dimethyl-2-oxobutyl)piperidine-3-carboxylic acid is a chemical compound that belongs to the class of organic compounds known as piperidines. Piperidines are six-membered saturated heterocyclic compounds containing one nitrogen atom. This particular compound is characterized by its molecular structure, which includes a piperidine ring substituted with a 3,3-dimethyl-2-oxobutyl group and a carboxylic acid group at the 3-position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,3-Dimethyl-2-oxobutyl)piperidine-3-carboxylic acid typically involves multiple steps, starting with the formation of the piperidine ring. One common synthetic route is the cyclization of amino acids or their derivatives to form the piperidine core. The 3,3-dimethyl-2-oxobutyl group can be introduced through subsequent chemical reactions involving acylation or alkylation processes.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactions under controlled conditions. The use of catalysts and specific reaction conditions, such as temperature and pressure, is crucial to achieve high yields and purity. Continuous flow reactors and other advanced chemical engineering techniques may be employed to enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(3,3-Dimethyl-2-oxobutyl)piperidine-3-carboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and amines.
Major Products Formed:
Oxidation: The compound can be oxidized to form carboxylic acids or ketones.
Reduction: Reduction reactions can yield alcohols or amines.
Substitution: Substitution reactions can lead to the formation of various derivatives, depending on the nucleophile used.
Scientific Research Applications
1-(3,3-Dimethyl-2-oxobutyl)piperidine-3-carboxylic acid has several scientific research applications across various fields:
Chemistry: It serves as a versatile intermediate in organic synthesis, facilitating the construction of complex molecules.
Biology: The compound can be used in the study of biological systems, particularly in the context of enzyme inhibition and receptor binding.
Industry: The compound can be utilized in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.
Mechanism of Action
1-(3,3-Dimethyl-2-oxobutyl)piperidine-3-carboxylic acid can be compared with other similar compounds, such as pipecolinic acid and (R)-(-)-3-piperidinecarboxylic acid While these compounds share structural similarities, they differ in their functional groups and biological activities
Comparison with Similar Compounds
Pipecolinic acid
(R)-(-)-3-Piperidinecarboxylic acid
Other piperidine derivatives
This comprehensive overview provides a detailed understanding of 1-(3,3-Dimethyl-2-oxobutyl)piperidine-3-carboxylic acid, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
1-(3,3-dimethyl-2-oxobutyl)piperidine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO3/c1-12(2,3)10(14)8-13-6-4-5-9(7-13)11(15)16/h9H,4-8H2,1-3H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEGACTIGWCRVCK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)CN1CCCC(C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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